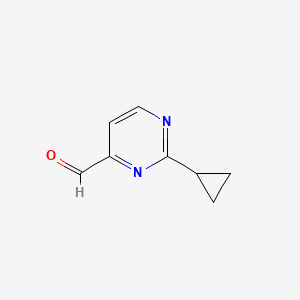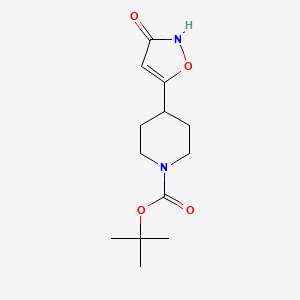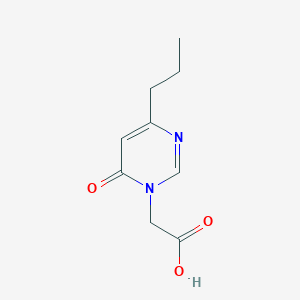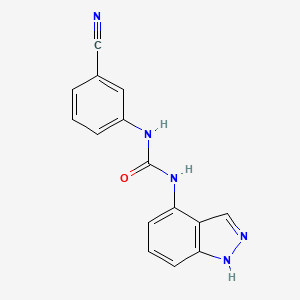
4-chloro-1-N-cyclopropylbenzene-1,2-diamine
Übersicht
Beschreibung
4-chloro-1-N-cyclopropylbenzene-1,2-diamine, also known as CPBD, is a crystalline compound with the chemical formula C9H11ClN2. It has a molecular weight of 182.65 g/mol .
Synthesis Analysis
The synthesis of 1,2-diamines, such as 4-chloro-1-N-cyclopropylbenzene-1,2-diamine, is a challenging process due to the inhibitory effect of the diamine products on transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity . A scalable electrocatalytic 1,2-diamination reaction has been reported that can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .Molecular Structure Analysis
The molecular structure of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine is represented by the formula C9H11ClN2 . More detailed structural information can be obtained from resources like PubChem and ChemicalBook .Physical And Chemical Properties Analysis
4-chloro-1-N-cyclopropylbenzene-1,2-diamine has a molecular weight of 182.65 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Wissenschaftliche Forschungsanwendungen
Quinoxaline and its Derivatives
Quinoxaline, a benzopyrazine derivative, plays a crucial role in the development of pharmaceuticals, dyes, and antibiotics such as echinomycin and levomycin. Its structural analogs, including substituted derivatives, have been explored for their antitumoral properties and as catalysts' ligands. This reflects the chemical versatility and potential biomedical applications of heterocyclic compounds related to 4-chloro-1-N-cyclopropylbenzene-1,2-diamine (Aastha Pareek & Dharma Kishor, 2015).
Environmental Implications of Heterocyclic Compounds
Research into the environmental occurrence, toxicity, and degradation of triclosan, a synthetic antibacterial agent, has implications for understanding the environmental behavior of structurally related heterocyclic compounds. This research highlights the importance of monitoring and mitigating the environmental impact of such compounds (G. Bedoux et al., 2012).
Flame Retardancy and Dielectric Properties
Heterocyclic compounds such as cyclotriphosphazenes, which share a similar domain of chemical engineering applications, are investigated for their flame retardancy and dielectric properties. This underscores the potential of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine and its derivatives in materials science and engineering applications (Siti Nur Khalidah Usri et al., 2021).
Luminescent Materials
The study of nanostructured luminescent micelles, which can incorporate various luminescent tags, demonstrates the potential of heterocyclic compounds in sensing applications, bioimaging, and drug delivery. This area of research exemplifies the diverse applications of heterocyclic compounds in developing advanced materials and sensing technologies (Shashikana Paria et al., 2022).
Eigenschaften
IUPAC Name |
4-chloro-1-N-cyclopropylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELFMJJQKBPITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-N-cyclopropylbenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)


![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)




![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)

